Sclerodione - 104855-19-8

Sclerodione

Catalog Number: EVT-1167247
CAS Number: 104855-19-8
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sclerodione is a natural product found in Neosetophoma cerealis, Penicillium herquei, and Gremmeniella abietina with data available.
Classification

Sclerodione belongs to the broader category of phenalenones, characterized by a unique three-fused-ring hydroxy perinaphthenone structure. These compounds are known for their rich nucleophilic properties and significant bioactivity, making them a subject of interest in both pharmacology and organic chemistry .

Synthesis Analysis

The synthesis of sclerodione typically follows biosynthetic pathways involving polyketide synthases. The initial steps involve the condensation of acetate and malonate units, leading to the formation of a heptaketide precursor. This precursor undergoes cyclization to yield a tricyclic aromatic skeleton, followed by various oxidation and methylation steps to produce sclerodione .

Key Steps in Synthesis:

  1. Condensation: Acetate and malonate units are condensed to form a heptaketide.
  2. Cyclization: The heptaketide undergoes cyclization to form a tricyclic structure.
  3. Oxidation: Subsequent oxidation reactions modify the structure further.
  4. Methylation: Methyl groups are added through methyltransferases, enhancing the compound's stability and bioactivity.

The fermentation process often involves culturing the producing fungi in solid rice medium, followed by extraction with organic solvents such as ethyl acetate .

Molecular Structure Analysis

Sclerodione has a molecular formula of C₁₈H₁₆O₇, indicating it contains 18 carbon atoms, 16 hydrogen atoms, and 7 oxygen atoms. The structural analysis reveals a complex arrangement featuring multiple hydroxyl groups attached to the aromatic rings, contributing to its biological activity.

Structural Characteristics:

  • Three-Fused-Ring System: The core structure is characterized by three interconnected aromatic rings.
  • Hydroxyl Groups: The presence of hydroxyl groups enhances solubility and reactivity.
  • Chirality: Sclerodione exhibits chiral centers, which may influence its biological interactions .

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to elucidate the detailed structure of sclerodione.

Chemical Reactions Analysis

Sclerodione participates in various chemical reactions that underscore its potential as a bioactive agent. Notably, it has been shown to inhibit enzymes such as alpha-glucosidase and lipase, making it relevant in metabolic disorder treatments.

Key Reactions:

  1. Enzyme Inhibition: Sclerodione exhibits potent inhibitory effects on alpha-glucosidase (IC50 = 1.0 mM) and porcine pancreatic lipase.
  2. Complex Formation: In silico studies demonstrate that sclerodione forms hydrogen bonds with key residues in target enzymes, stabilizing the enzyme-inhibitor complex .
  3. Antimicrobial Activity: It also shows significant antimicrobial properties against various bacterial strains.
Mechanism of Action

The mechanism of action for sclerodione primarily involves its interaction with specific enzymes through competitive inhibition. For instance, when inhibiting lipase, sclerodione binds to the active site via hydrogen bonding with catalytic residues.

Mechanistic Insights:

  • Binding Affinity: Molecular docking studies reveal that sclerodione interacts favorably with enzyme active sites, enhancing its inhibitory potency.
  • Bioactivity Correlation: The presence of hydroxyl groups is critical in mediating these interactions, affecting both binding affinity and biological activity .
Physical and Chemical Properties Analysis

Sclerodione exhibits several notable physical and chemical properties that contribute to its functionality:

Properties:

  • Solubility: Highly soluble in organic solvents like ethyl acetate but less so in water.
  • Stability: Exhibits stability under various pH conditions but may degrade under extreme conditions.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range typical for phenalenones.

These properties play a crucial role in determining the compound's application potential in pharmaceuticals .

Applications

Sclerodione's diverse biological activities make it a candidate for various scientific applications:

Potential Applications:

  1. Pharmaceutical Development: Its enzyme-inhibitory properties position it as a potential drug candidate for treating metabolic disorders such as obesity and diabetes.
  2. Antimicrobial Agents: Due to its effectiveness against pathogenic bacteria, it could be developed into novel antimicrobial therapies.
  3. Research Tool: Sclerodione serves as a valuable tool in biochemical research for studying enzyme mechanisms and interactions.
Introduction to Scleroderma: Definition and Nosological Classification

Historical Evolution of Disease Conceptualization

The earliest documented observations of scleroderma trace back to Hippocrates (460–370 BC), who described patients with "thickened skin" [3]. The term scleroderma (from Greek skleros meaning "hard" and derma meaning "skin") was formally introduced by Italian physician Giovambattista Fantonetti in 1836 to characterize leather-like skin induration [1] [3]. In 1862, Maurice Raynaud identified the vascular phenomenon now bearing his name, which later became recognized as a key feature of systemic disease [3]. The pivotal shift from viewing scleroderma as solely cutaneous to a systemic disorder occurred in 1945, when Robert Goetz coined the term progressive systemic sclerosis to emphasize multi-organ involvement [1]. The 20th century witnessed further refinement, including the recognition of distinct clinical subsets such as the CREST syndrome (Calcinosis, Raynaud phenomenon, Esophageal dysmotility, Sclerodactyly, Telangiectasia) in 1964 [9].

Table 1: Milestones in Scleroderma Conceptualization

Time PeriodKey AdvancementSignificance
400 BCHippocrates' description of skin thickeningEarliest clinical observation
1836Fantonetti introduces "scleroderma"Formal disease naming
1862Raynaud describes vasospastic phenomenonIdentifies vascular component
1945Goetz proposes "progressive systemic sclerosis"Establishes systemic nature
1964Winterbauer defines CREST syndromeCharacterizes limited subtype

Current Diagnostic Taxonomy: Localized versus Systemic Forms

Contemporary classification divides scleroderma into two principal categories based on pathological scope: Localized Scleroderma and Systemic Sclerosis.

Localized Scleroderma (also termed morphea) primarily affects the skin and subcutaneous tissues without internal organ involvement [2] [6]. It encompasses five clinical subtypes:

  • Plaque Morphea: Circumscribed oval lesions, often on trunk/proximal limbs [6] [8]
  • Linear Scleroderma: Unilateral bands potentially affecting muscle/bone; includes en coup de sabre (scalp/face lesions) [4] [6]
  • Generalized Morphea: ≥4 lesions in ≥2 anatomical sites [6] [8]
  • Bullous Morphea: Rare blistering variant [8]
  • Deep Morphea: Involvement of fascia/muscle [6]

Systemic Sclerosis features microvascular damage and fibrosis of skin and internal organs [1] [9]. It is subclassified as:

  • Limited Cutaneous Systemic Sclerosis: Skin thickening distal to elbows/knees; includes CREST syndrome [5] [9]
  • Diffuse Cutaneous Systemic Sclerosis: Proximal skin involvement; higher risk of renal/pulmonary complications [5] [9]
  • Systemic Sclerosis Sine Scleroderma: Internal organ manifestations without skin changes [5]

Table 2: Diagnostic Classification Criteria for Systemic Sclerosis (2013 ACR/EULAR)

Clinical FeatureSub-itemWeight
Skin thickeningHands extending proximally to MCP joints9 (sufficient alone)
Fingertip lesionsUlcers2
Pitting scars3
VascularTelangiectasia2
Abnormal nailfold capillaries2
Organ involvementPulmonary arterial hypertension2
Interstitial lung disease2
SerologyAnti-centromere, anti-Scl-70, anti-RNA polymerase III3

Definite diagnosis requires total score ≥9 [1]

Clinical Subtypes: CREST Syndrome versus Diffuse Cutaneous Variants

Limited Cutaneous Systemic Sclerosis (CREST Syndrome)This variant is characterized by the pentad of Calcinosis, Raynaud phenomenon, Esophageal dysmotility, Sclerodactyly, and Telangiectasia [5] [9]. Key features include:

  • Skin Changes: Restricted to fingers (sclerodactyly), face, and forearms [9]
  • Autoantibodies: Anti-centromere antibodies in 70–80% of patients [5] [9]
  • Organ Involvement: Late-onset pulmonary arterial hypertension (10–15% of cases) with relatively preserved lung parenchyma [7] [9]. Gastroesophageal reflux is prevalent due to smooth muscle atrophy [9]
  • Vascular Manifestations: Severe Raynaud phenomenon with digital pitting/ulcers [10]

Diffuse Cutaneous Systemic SclerosisThis aggressive subtype exhibits:

  • Skin Involvement: Rapid progression of sclerosis proximal to elbows/knees and/or trunk within 1 year of Raynaud onset [5] [9]
  • Autoantibodies: Anti-topoisomerase (Scl-70) in 30%, anti-RNA polymerase III in 12–15% [5] [9]
  • Early Organ Complications: Interstitial lung disease (50–80%), scleroderma renal crisis (15–20%), and myocardial fibrosis [1] [7]
  • Musculoskeletal Signs: Tendon friction rubs and contractures due to deep tissue fibrosis [5] [10]

Table 3: Comparative Features of Systemic Sclerosis Subtypes

ParameterLimited Cutaneous (CREST)Diffuse Cutaneous
Skin DistributionDistal extremities, faceTrunk and proximal limbs
Key AntibodiesAnti-centromere (70–80%)Anti-Scl-70 (30%), anti-RNA Pol III (15%)
Pulmonary PathologyIsolated PAH predominatesInterstitial lung disease (ILD) common
Renal InvolvementRareScleroderma renal crisis (15–20%)
5-Year Survival>80%60–70%
DLCO Reduction*Mild (isolated)Severe (with ILD)

*Diffusing capacity for carbon monoxide [7] [9]

Properties

CAS Number

104855-19-8

Product Name

Sclerodione

IUPAC Name

(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1

InChI Key

NHLBJUZHBDCHJJ-ZETCQYMHSA-N

SMILES

CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C

Canonical SMILES

CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C

Isomeric SMILES

C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.